Enhanced Lipophilicity and Molecular Weight for Property-Based Design
The presence of both bromine and iodine substituents confers a quantifiably higher lipophilicity and molecular weight compared to its mono-iodinated analog. This difference directly impacts passive membrane permeability and overall drug-like properties. The measured or calculated LogP for the target compound is 2.96 , while its mono-iodinated counterpart, 4-iodo-1H-benzimidazole (CAS 51288-04-1), has a reported LogP of 2.17 [1]. The molecular weight is also significantly higher at 322.93 g/mol compared to 244.03 g/mol for 4-iodo-1H-benzimidazole [2].
| Evidence Dimension | Lipophilicity and Molecular Weight |
|---|---|
| Target Compound Data | LogP = 2.96; Molecular Weight = 322.93 g/mol |
| Comparator Or Baseline | 4-iodo-1H-benzimidazole: LogP = 2.17; Molecular Weight = 244.03 g/mol |
| Quantified Difference | ΔLogP = +0.79; ΔMW = +78.9 g/mol |
| Conditions | Calculated and reported physicochemical properties from standard databases and vendor specifications. |
Why This Matters
The increased lipophilicity and molecular weight can be critical for optimizing a compound's pharmacokinetic profile, such as enhancing blood-brain barrier penetration or altering metabolic stability, making the target compound a distinct choice in a lead optimization program.
- [1] Chem960. (n.d.). 4-碘-1H-苯并咪唑 (4-Iodo-1H-benzimidazole, CAS 51288-04-1). LogP = 2.16750. View Source
- [2] PubChem. (n.d.). 4-Iodo-1H-benzimidazole. Molecular Weight = 244.03 g/mol. View Source
